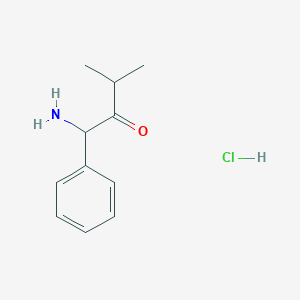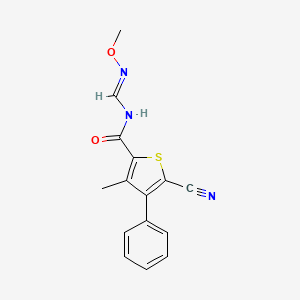
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the class of amphetamines. It is a potent central nervous system stimulant that has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its high potential for abuse and addiction, it is classified as a Schedule II controlled substance in the United States.
Mechanism Of Action
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and arousal. 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an accumulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has a wide range of effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to a state of hyperarousal and anxiety.
Advantages And Limitations For Lab Experiments
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been used in laboratory experiments to study the effects of stimulants on the brain and behavior. It is a potent and reliable tool for investigating the mechanisms of addiction and the effects of long-term drug use. However, its high potential for abuse and addiction means that it must be used with caution and in accordance with strict safety protocols.
Future Directions
There are many potential future directions for research on 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride. One area of interest is the development of new treatments for addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride use on the brain and behavior. Additionally, there is a need for further studies on the safety and efficacy of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride as a laboratory tool.
Synthesis Methods
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus in the presence of hydrochloric acid. This process is known as the "Nazi method" and is illegal in many countries due to the hazardous nature of the chemicals used and the risk of explosion.
Scientific Research Applications
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system. It has been used in research to investigate the mechanisms of addiction, as well as to develop new treatments for ADHD and other neurological disorders.
properties
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOBJOMCOCLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)









![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)

